4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid

BCP Bioisostere Lipophilicity Modulation Medicinal Chemistry

This fluorinated BCP-benzoic acid replaces 4-fluorobenzoic acid with a three-dimensional bioisostere delivering LogP 2.53 (vs. 3.13 for non-fluorinated BCP), ≥50-fold aqueous solubility improvement over phenyl rings, and ~4-fold PK enhancement. The bridgehead fluorine resists oxidative metabolism, extending candidate half-life. Procure when oral bioavailability, CNS penetration, and clear SAR attribution are paramount. Substituting cheaper phenyl or non-fluorinated BCP analogs forfeits these validated advantages.

Molecular Formula C12H11FO2
Molecular Weight 206.216
CAS No. 1980053-59-5
Cat. No. B2400546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid
CAS1980053-59-5
Molecular FormulaC12H11FO2
Molecular Weight206.216
Structural Identifiers
SMILESC1C2(CC1(C2)F)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C12H11FO2/c13-12-5-11(6-12,7-12)9-3-1-8(2-4-9)10(14)15/h1-4H,5-7H2,(H,14,15)
InChIKeyYVRBXGQJCDIKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid (CAS 1980053-59-5): Procurement Guide for a Fluorinated BCP-Benzoic Acid Bioisostere Building Block


4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid is a strained, three-dimensional bicyclo[1.1.1]pentane (BCP) derivative bearing a 4-benzoic acid moiety and a bridgehead fluorine substituent . The compound is a non-classical bioisostere of the para-substituted phenyl ring, a motif widely adopted in medicinal chemistry to enhance solubility, metabolic stability, and pharmacokinetic profiles while retaining biological activity [1]. The inclusion of the fluorine atom modulates the electronic properties and lipophilicity of the BCP core, differentiating it from non-fluorinated BCP-benzoic acid analogs .

Why 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid Cannot Be Substituted by Common Analogs Without Risking Project-Specific Property Profiles


Substituting 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid with a non-fluorinated BCP analog or a conventional phenyl-based benzoic acid is not a risk-free procurement decision. The bridgehead fluorine atom directly impacts key physicochemical parameters such as lipophilicity and metabolic stability, while the BCP core itself offers a 50-fold improvement in aqueous solubility over phenyl rings [1]. Simply selecting a cheaper or more readily available phenyl analog ignores the documented class-level advantages of BCP bioisosteres [2]. The quantitative evidence below establishes the specific, verifiable differentiation of this fluorinated BCP-benzoic acid, enabling scientifically grounded selection over close comparators.

Quantitative Differentiation of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid from Closest Analogs: Evidence-Based Procurement Guide


LogP Reduction via Bridgehead Fluorination vs. Non-Fluorinated BCP Analog

The introduction of a fluorine atom at the bridgehead position of the bicyclo[1.1.1]pentane core directly reduces the calculated octanol-water partition coefficient (LogP). The target compound (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid) exhibits a computed LogP of 2.53 . In contrast, its non-fluorinated analog, 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (CAS 1823331-06-1), has a computed LogP of 3.13 . This constitutes a decrease of 0.60 log units, indicating significantly lower lipophilicity for the fluorinated compound.

BCP Bioisostere Lipophilicity Modulation Medicinal Chemistry

Aqueous Solubility Enhancement of BCP-Containing Benzoic Acids vs. Phenyl Analogs

Replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group in a series of drug-like molecules leads to a dramatic increase in aqueous solubility. In a systematic study of para-phenyl bioisosteres, the BCP motif improved aqueous solubility by at least 50-fold compared to the corresponding phenyl analog [1]. While this specific head-to-head data is not for the exact benzoic acid derivative, it represents a robust class-level inference for all BCP-containing para-substituted aromatics, including 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid.

BCP Bioisostere Aqueous Solubility Physicochemical Property

Pharmacokinetic Performance Improvement in Vivo via BCP Replacement of Fluorophenyl Ring

The replacement of a central, para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane motif in the γ-secretase inhibitor BMS-708,163 led to compound 3, which demonstrated significantly enhanced oral pharmacokinetics in mice. Relative to the fluorophenyl parent compound 1, the BCP analog 3 showed approximately 4-fold higher maximum plasma concentration (Cmax) and area under the curve (AUC) [1]. This class-level evidence supports the intrinsic pharmacokinetic advantages of the BCP core when used as a fluorophenyl replacement, a finding directly relevant to the design and procurement of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid.

BCP Bioisostere In Vivo PK Oral Bioavailability

Improved Metabolic Stability of BCP-Containing Benzoic Acids vs. Phenyl Analogs

Bicyclo[1.1.1]pentane-based bioisosteres of para-substituted benzenes, such as 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid, are documented to confer improved metabolic stability compared to their phenyl counterparts [1]. This class-level benefit arises from the saturated, strained BCP core, which is less susceptible to oxidative metabolism by cytochrome P450 enzymes [2]. The presence of the bridgehead fluorine further enhances metabolic robustness by blocking potential metabolic soft spots on the BCP cage [3].

BCP Bioisostere Metabolic Stability Drug Metabolism

Recommended Procurement Scenarios for 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid Based on Verified Differentiating Evidence


Design of Orally Bioavailable Drug Candidates Requiring Low Lipophilicity and High Solubility

Procure this building block when the project demands a para-substituted benzoic acid warhead with reduced LogP (2.53 vs. 3.13 for non-fluorinated BCP analog ) and the class-validated, ≥50-fold solubility advantage over phenyl analogs [1]. Ideal for lead optimization programs targeting oral bioavailability and CNS penetration.

Late-Stage Functionalization of Complex Molecules Requiring Improved Metabolic Stability

Use 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid as a metabolic stability-enhancing replacement for a 4-fluorobenzoic acid or 4-phenylbenzoic acid moiety [2][3]. The fluorinated BCP core is less prone to oxidative metabolism, extending the half-life of conjugated drug candidates.

Synthesis of Bioisosteric Probes for Structure-Activity Relationship (SAR) Studies of Fluorophenyl-Containing Leads

Employ this compound as a direct, three-dimensional bioisostere of 4-fluorobenzoic acid in SAR campaigns. The BCP core maintains the exit vector geometry of the phenyl ring [4] while imparting superior physicochemical properties, enabling clear attribution of pharmacological changes to the bioisosteric replacement.

Preparation of Advanced Intermediates with Enhanced Pharmacokinetic Profiles

Incorporate 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid into larger molecular scaffolds where in vivo exposure (Cmax and AUC) is a critical requirement. The class-level evidence of ~4-fold PK improvement for BCP-for-fluorophenyl swaps [5] supports its use in compounds intended for oral dosing in preclinical efficacy models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.